![molecular formula C20H30ClN5O B15121411 5-Chloro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15121411.png)
5-Chloro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine
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Overview
Description
5-Chloro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 5-Chloro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the chloro group and other substituents on the pyrimidine ring.
Coupling reactions: Attachment of the piperazine and piperidine moieties through nucleophilic substitution or other coupling methods.
Final modifications: Adjustments to the functional groups to achieve the desired compound.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
5-Chloro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.
Biological Research: The compound can be used in studies to understand its effects on cellular processes and pathways.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics to determine its potential as a drug candidate.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine include other pyrimidine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C20H30ClN5O |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
5-chloro-2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C20H30ClN5O/c1-17(2)25-12-10-24(11-13-25)7-3-4-14-27-19-5-8-26(9-6-19)20-22-15-18(21)16-23-20/h15-17,19H,5-14H2,1-2H3 |
InChI Key |
GGIFPXGPBQNPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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